Silandrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silandrin is a flavonolignan compound isolated from the milk thistle plant, Silybum marianum. It is known for its hepatoprotective properties, which means it helps protect the liver from damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silandrin can be synthesized through various chemical reactions involving flavonoid and lignan precursors. One common method involves the coupling of flavonoid and lignan units through oxidative coupling reactions. These reactions typically require catalysts such as copper or iron salts and are carried out under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of silymarin from the seeds of Silybum marianum. The extraction process uses polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound along with other flavonolignans .
Chemical Reactions Analysis
Types of Reactions: Silandrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce quinones, while reduction can yield dihydrothis compound .
Scientific Research Applications
Silandrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of flavonolignans and their derivatives.
Biology: Investigated for its role in protecting liver cells from oxidative stress and damage.
Medicine: Explored for its potential therapeutic effects in treating liver diseases, such as hepatitis and cirrhosis.
Industry: Utilized in the formulation of dietary supplements and herbal remedies aimed at improving liver health
Mechanism of Action
Silandrin exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in liver cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation in the liver.
Cell Membrane Stabilization: this compound stabilizes cell membranes, preventing the entry of toxins and protecting liver cells from damage
Comparison with Similar Compounds
Silandrin is unique among flavonolignans due to its specific chemical structure and biological activities. Similar compounds include:
Silybin: The most abundant flavonolignan in silymarin, known for its potent hepatoprotective effects.
Silydianin: Another flavonolignan with hepatoprotective properties, but less studied compared to silybin.
Silychristin: Known for its antioxidant and anti-inflammatory activities, similar to this compound
In comparison, this compound has shown unique properties in specific studies, such as its ability to inhibit certain enzymes and pathways involved in liver damage, making it a valuable compound for further research and therapeutic applications .
Biological Activity
Silandrin, a compound derived from the milk thistle plant (Silybum marianum), is part of a group of flavonolignans known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies, case reports, and reviews.
Overview of this compound
This compound is one of the lesser-known components of silymarin, a complex mixture of flavonolignans that includes silybin, silychristin, and isosilybin. The biological activities attributed to this compound are often linked to its structural characteristics, which influence its interaction with biological targets.
Biological Activities
-
Antioxidant Properties
- This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases.
- Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage in cells .
-
Anti-inflammatory Effects
- This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition plays a crucial role in mitigating inflammatory responses in various models of inflammation .
- In vitro studies indicate that this compound can suppress microglial activation, which is implicated in neuroinflammatory disorders .
-
Neuroprotective Effects
- Research indicates that this compound may protect neuronal cells from lipopolysaccharide (LPS)-induced neurotoxicity by modulating microglial activation and reducing inflammatory mediator release .
- This compound's ability to induce the expression of major histocompatibility complex (MHC) I molecules in neuronal cells suggests potential applications in treating viral infections affecting the central nervous system .
-
Antiviral Activity
- Recent studies have highlighted this compound's antiviral properties against several viruses, including SARS-CoV-2. This compound appears to inhibit viral entry and replication by interacting with viral proteins and host cell receptors .
- Molecular docking studies support its binding affinity to key viral proteins, indicating a mechanism by which this compound may exert its antiviral effects .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : this compound acts as a ligand for specific cellular receptors, influencing signaling pathways involved in inflammation and cellular protection.
- Enzyme Inhibition : It inhibits enzymes such as tyrosinase, which plays a role in melanin production and is implicated in various skin disorders .
- Gene Expression Modulation : this compound can alter the expression of genes involved in oxidative stress response and inflammation, enhancing cellular resilience against damage.
Table 1: Summary of Biological Activities of this compound
Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | , |
Anti-inflammatory | Inhibition of cytokines | , |
Neuroprotective | Microglial activation suppression | |
Antiviral | Inhibition of viral replication |
Case Study: Neuroprotection
A study demonstrated that treatment with this compound significantly reduced LPS-induced neurotoxicity in cultured neuronal cells. The protective effect was associated with decreased levels of inflammatory markers and enhanced cell viability, suggesting its potential use in neurodegenerative diseases.
Case Study: Antiviral Activity
In vitro assays showed that this compound could effectively inhibit the replication of SARS-CoV-2 by blocking its entry into host cells. Molecular docking simulations revealed strong binding interactions between this compound and viral proteins essential for replication .
Properties
CAS No. |
70815-32-6 |
---|---|
Molecular Formula |
C25H22O9 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3 |
InChI Key |
CRPGUMMYQABYES-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
melting_point |
234 - 236 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.